

A Technical Guide to TCO-PEG2-NHS Ester: Suppliers, Protocols, and Applications

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Compound of Interest		
Compound Name:	TCO-PEG2-NHS ester	
Cat. No.:	B8115160	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on **TCO-PEG2-NHS ester**, a heterobifunctional linker crucial for advanced bioconjugation, drug development, and proteomics. This document details commercially available suppliers, provides established experimental protocols, and illustrates relevant biological pathways and workflows.

Introduction to TCO-PEG2-NHS Ester

TCO-PEG2-NHS ester is a versatile chemical tool that bridges the worlds of bioorthogonal chemistry and amine-reactive labeling. It incorporates three key functional components:

- Trans-cyclooctene (TCO): The TCO group is a strained alkene that participates in an
 exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition
 with a tetrazine-functionalized molecule. This "click chemistry" reaction is bioorthogonal,
 meaning it proceeds with high efficiency in complex biological media without interfering with
 native biochemical processes.
- Polyethylene Glycol (PEG) Spacer: A two-unit polyethylene glycol (PEG2) spacer enhances
 the solubility of the molecule in aqueous buffers and provides a flexible linker arm that
 minimizes steric hindrance between the conjugated molecules.
- N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the side chain of lysine residues



found in proteins and antibodies.

This unique combination of functionalities makes **TCO-PEG2-NHS** ester an invaluable reagent for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of targeted protein degraders (PROTACs), and the fluorescent labeling of cells and proteins for imaging studies.[1][2][3]

TCO-PEG2-NHS Ester Suppliers and Purchasing Information

A variety of life science suppliers offer **TCO-PEG2-NHS ester**. The following table summarizes key purchasing information from several prominent vendors to facilitate easy comparison. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.

Supplier	Catalog Number	Purity	Available Quantities
BroadPharm	BP-41969	>95%	25 mg, 100 mg, 250 mg
MedchemExpress	HY-202399	>98%	10 mg, 50 mg, 100 mg, 250 mg
Precise PEG	CC-6111	>90%	Inquire for details
AxisPharm	AP10342	>95%	100 mg
Tebubio	P01186182	Not Specified	25 mg, 100 mg, 250 mg

Experimental Protocols

This section provides detailed methodologies for common applications of **TCO-PEG2-NHS ester**. These protocols are intended as a starting point and may require optimization for specific applications.



General Protocol for Protein Labeling with TCO-PEG2-NHS Ester

This protocol describes the covalent attachment of the TCO moiety to a protein of interest via its primary amines.

Materials:

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- TCO-PEG2-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), the protein must be buffer-exchanged into an appropriate buffer like PBS.
- Reagent Preparation: Immediately before use, dissolve the TCO-PEG2-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS ester is moisturesensitive and will hydrolyze over time.[4]
- Labeling Reaction: Add a 10- to 20-fold molar excess of the **TCO-PEG2-NHS ester** stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature to quench any unreacted NHS



ester.

- Purification: Remove excess, unreacted TCO-PEG2-NHS ester and byproducts using a
 desalting spin column or by dialysis against an appropriate buffer.
- Characterization (Optional): The degree of labeling (DOL), representing the average number
 of TCO molecules per protein, can be determined using various analytical techniques, such
 as mass spectrometry or by reacting the TCO-labeled protein with a tetrazine-functionalized
 fluorescent dye and measuring the absorbance.

Cell Surface Labeling Protocol

This protocol outlines the general steps for labeling the surface of live cells with **TCO-PEG2-NHS ester**.

Materials:

- Suspension or adherent cells
- TCO-PEG2-NHS ester
- Anhydrous DMSO
- · Cell culture medium or PBS

Procedure:

- Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing components from the culture medium. Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
- Reagent Preparation: Prepare a fresh stock solution of TCO-PEG2-NHS ester in anhydrous DMSO.
- Labeling Reaction: Add the TCO-PEG2-NHS ester stock solution to the cell suspension to a
 final concentration of 0.1-1 mM. The optimal concentration should be determined empirically
 to achieve sufficient labeling without compromising cell viability.



- Incubation: Incubate the cells on ice for 15-30 minutes.
- Washing: Wash the cells three times with ice-cold PBS to remove any unreacted reagent.
- Subsequent Steps: The TCO-labeled cells are now ready for the subsequent click reaction
 with a tetrazine-functionalized molecule, such as a fluorescent probe for imaging or a
 therapeutic agent for targeted delivery.

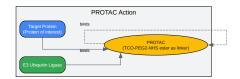
Signaling Pathways and Experimental Workflows

The utility of **TCO-PEG2-NHS ester** is often realized in complex biological systems. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and experimental workflows where this reagent plays a critical role.

The Ubiquitin-Proteasome System and PROTAC-Mediated Protein Degradation

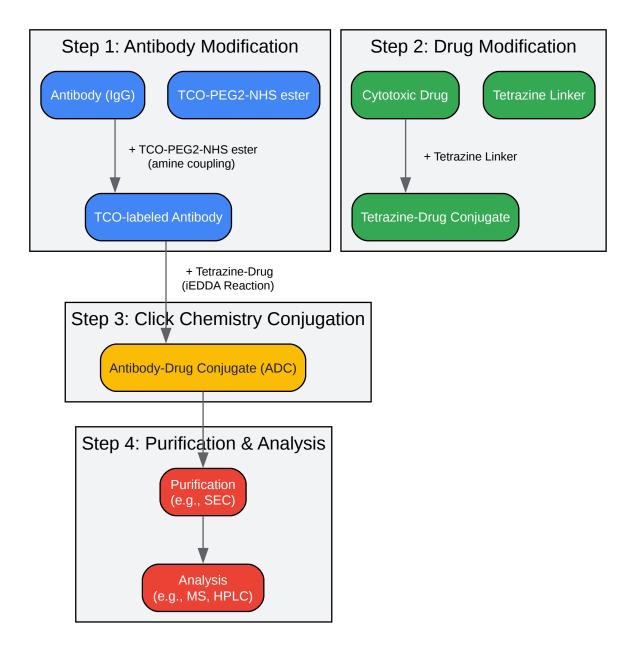
TCO-PEG2-NHS ester is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins.



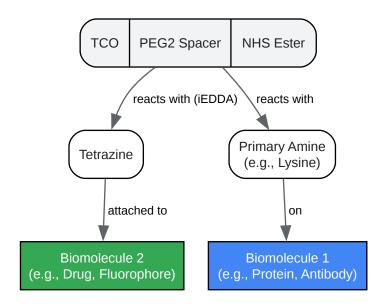












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